[5-(3-Aminophenyl)furan-2-yl]methanol
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Overview
Description
“[5-(3-Aminophenyl)furan-2-yl]methanol” is a chemical compound . It is also known as AM404. It has drawn considerable attention for its potential applications in scientific experiments.
Molecular Structure Analysis
The molecular formula of “[5-(3-Aminophenyl)furan-2-yl]methanol” is C11H11NO2 . Its molecular weight is 189.21 g/mol .Scientific Research Applications
Proteomics Research
[5-(3-Aminophenyl)furan-2-yl]methanol: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound can be used as a building block in the synthesis of more complex molecules that interact with proteins, aiding in the identification and understanding of protein functions in biological systems .
Future Directions
Furan-based compounds, including “[5-(3-Aminophenyl)furan-2-yl]methanol”, have potential applications in various fields . The switch from traditional resources such as crude oil to biomass has begun to take place in substantial parts of the chemical industry . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . Furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) have been studied for their potential in this context .
properties
IUPAC Name |
[5-(3-aminophenyl)furan-2-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-6,13H,7,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPCPHVVJJTEMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC=C(O2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360216 |
Source
|
Record name | [5-(3-aminophenyl)furan-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(3-Aminophenyl)furan-2-yl]methanol | |
CAS RN |
764710-29-4 |
Source
|
Record name | [5-(3-aminophenyl)furan-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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